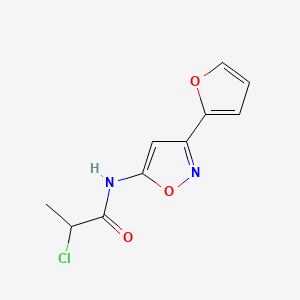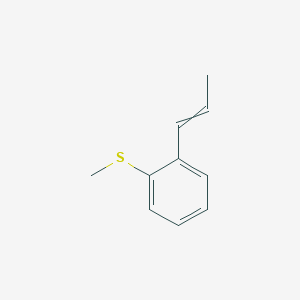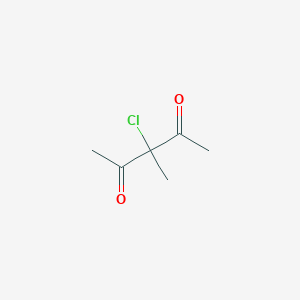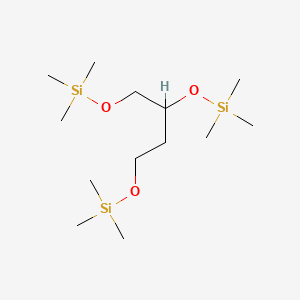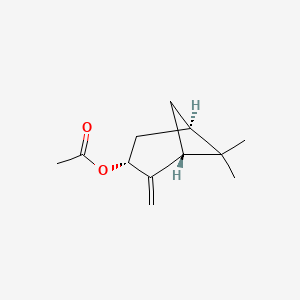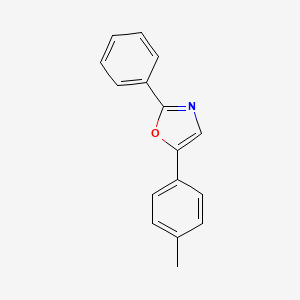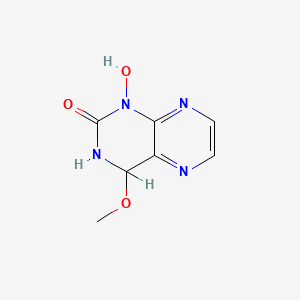![molecular formula C9H12O2 B14683200 Spiro[4.4]nonane-1,4-dione CAS No. 39984-91-3](/img/structure/B14683200.png)
Spiro[4.4]nonane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[44]nonane-1,4-dione is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are connected through a single carbon atom, forming a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.4]nonane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives, which undergo intramolecular aldol condensation to form the spirocyclic structure. The reaction conditions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.4]nonane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with hydroxyl or carboxyl groups, while reduction can produce spiro[4.4]nonane-1,4-diol .
Applications De Recherche Scientifique
Spiro[4.4]nonane-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.
Biology: The compound is used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which spiro[4.4]nonane-1,4-dione exerts its effects involves its ability to interact with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
- Spiro[4.4]nonane-1,6-dione
Uniqueness
Spiro[4.4]nonane-1,4-dione is unique due to its specific spiro linkage and the position of the carbonyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Propriétés
Numéro CAS |
39984-91-3 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
spiro[4.4]nonane-1,4-dione |
InChI |
InChI=1S/C9H12O2/c10-7-3-4-8(11)9(7)5-1-2-6-9/h1-6H2 |
Clé InChI |
KEVJXYMHFRHZMI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



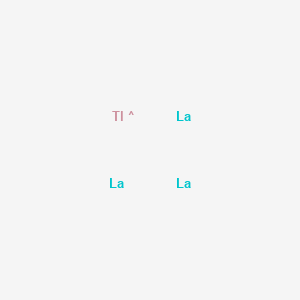

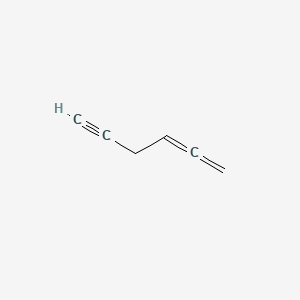
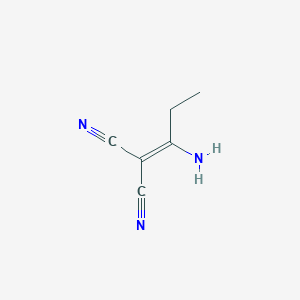
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

